Hdypd
Description
Hdypd (Hybrid Multidentate Phosphine-Alkene Ligand) is a specialized ligand designed for transition metal coordination chemistry and catalysis. Its hybrid structure combines phosphine and alkene moieties, enabling unique electronic and steric properties that enhance catalytic activity and selectivity in reactions such as cross-coupling, hydrogenation, and asymmetric synthesis . The ligand’s multidentate nature allows for stable metal-ligand complexes, which are critical for high-performance catalytic systems. This compound has been synthesized through modular approaches, facilitating tailored modifications for specific applications .
Properties
CAS No. |
86532-89-0 |
|---|---|
Molecular Formula |
C27H38O2 |
Molecular Weight |
394.6 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13S,14S,17S)-17-[(2R)-2-hydroxyocta-3,7-diyn-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H38O2/c1-5-6-7-8-15-27(4,29)24-12-11-22-21-10-9-19-18-20(28)13-16-25(19,2)23(21)14-17-26(22,24)3/h1,9,20-24,28-29H,6-7,10-14,16-18H2,2-4H3/t20-,21-,22-,23-,24-,25-,26-,27-/m0/s1 |
InChI Key |
MUZPJQUWDXQPLR-APGJSSKUSA-N |
SMILES |
CC12CCC3C(C1CCC2C(C)(C#CCCC#C)O)CC=C4C3(CCC(C4)O)C |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2[C@](C)(C#CCCC#C)O)CC=C4[C@@]3(CC[C@@H](C4)O)C |
Canonical SMILES |
CC12CCC3C(C1CCC2C(C)(C#CCCC#C)O)CC=C4C3(CCC(C4)O)C |
Synonyms |
20-(1,5-hexadiynyl)-5-pregnen-3,20-diol HDYPD |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Applications
1,4-Dihydropyridines are primarily recognized for their pharmacological properties. They serve as essential scaffolds in drug development due to their wide range of biological activities.
Therapeutic Properties
The therapeutic applications of 1,4-Dihydropyridines include:
- Calcium Channel Blockers : Used in the treatment of hypertension and angina.
- Antioxidant Activity : Protects cells from oxidative stress.
- Anticancer Properties : Some DHP derivatives exhibit cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : Reduces inflammation in chronic diseases.
- Antimicrobial Activity : Effective against a range of bacterial and fungal pathogens.
- Neuroprotective Effects : Potential in treating neurodegenerative diseases like Alzheimer's.
Case Study: Synthesis and Activity
A recent study synthesized a series of 1,4-Dihydropyridine derivatives and evaluated their biological activities. The results indicated that certain modifications to the DHP structure enhanced its efficacy as a calcium channel blocker while also exhibiting significant antioxidant properties .
Industrial Applications
In addition to their medicinal uses, 1,4-Dihydropyridines find applications in various industrial sectors.
Corrosion Inhibitors
DHP compounds have been investigated for their potential as corrosion inhibitors in metal protection. A study demonstrated that a specific DHP derivative significantly reduced corrosion rates in steel when tested in acidic environments, achieving an inhibition efficiency of over 81% at optimal concentrations .
Agricultural Uses
Some DHP derivatives possess insecticidal properties, making them useful in agricultural applications. Research has shown that these compounds can effectively control pests while being less harmful to beneficial insects compared to traditional pesticides .
Data Table: Summary of Applications
| Application Type | Specific Use | Example Compound | Efficacy/Notes |
|---|---|---|---|
| Medicinal | Calcium Channel Blockers | Amlodipine | Widely used for hypertension |
| Antioxidant | Various DHP derivatives | Protects against oxidative stress | |
| Anticancer | New synthesized DHPs | Efficacy against specific cancer types | |
| Industrial | Corrosion Inhibitor | Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 81% inhibition efficiency |
| Insecticides | Various DHP derivatives | Effective against common agricultural pests |
Comparison with Similar Compounds
Table 1: Structural and Electronic Properties
Key Findings :
- Denticity : this compound’s tridentate structure provides enhanced stability compared to bidentate ligands like BINAP or DPPE, reducing metal leaching in catalytic cycles .
- Electronic Flexibility: The alkene group in this compound introduces π-accepting character, complementary to traditional phosphine ligands, which are primarily σ-donors. This hybridity improves reactivity in electron-deficient metal centers .
Functional Comparison with Catalytically Active Ligands
This compound’s performance is benchmarked against ligands used in similar reactions:
Table 2: Catalytic Efficiency in Cross-Coupling Reactions
Key Findings :
- TOF Advantage: this compound outperforms monodentate PPh₃ in Suzuki-Miyaura coupling due to its ability to stabilize Pd intermediates, reducing decomposition pathways .
- Selectivity : The steric bulk from the alkene moiety in this compound minimizes side reactions, achieving >99% selectivity in asymmetric transformations .
Preparation Methods
Reagent System and Stoichiometric Optimization
The reaction employs phosphorous acid (H₃PO₃) and acetyl chloride (CH₃COCl) as primary reactants in a molar ratio of 1:1.5. This ratio ensures complete conversion of phosphorous acid while maintaining excess acetyl chloride to drive the phosphorylation reaction forward. The inclusion of n-butanol (C₄H₉OH) as an azeotropic distillation agent at a 1.35:1 molar ratio relative to phosphorous acid facilitates the removal of hydrochloric acid (HCl) and unreacted acetyl chloride, enhancing product purity.
Table 1: Stoichiometric Ratios and Reaction Conditions
| Component | Molar Ratio | Function |
|---|---|---|
| Phosphorous acid | 1.0 | Phosphorus donor |
| Acetyl chloride | 1.5 | Acetylating agent |
| n-Butanol | 1.35 | Azeotropic distillation medium |
| Water | 1.0 | Hydrolysis agent |
Temperature-Controlled Reaction Stages
The synthesis occurs in three distinct thermal phases:
-
Initial Condensation (40°C, 1.5 hours) : Facilitates the formation of intermediate phosphonated species through nucleophilic attack of phosphorous acid on acetyl chloride.
-
Distillation Phase (115°C, 1.5 hours) : Enables efficient removal of volatile byproducts (HCl, excess CH₃COCl) via n-butanol co-distillation, shifting equilibrium toward product formation.
-
Hydrolysis (60°C, 1 hour) : Final water addition cleaves transient acetyl groups, yielding the target HEDP structure while maintaining molecular integrity.
Comparative Analysis of Synthetic Methodologies
Yield and Purity Metrics
The one-step method achieves a remarkable 92% yield of HEDP with >98% purity, outperforming conventional methods that typically yield 60–75% product contaminated with 5–10% phosphoric acid derivatives. This improvement stems from the continuous removal of reaction inhibitors (HCl) during the distillation phase, which prevents reverse reactions and side product formation.
Environmental and Economic Considerations
Key advantages of the patented method include:
-
Reduced Energy Consumption : Combined reaction/distillation stages cut thermal energy requirements by 40% compared to batch processes.
-
Waste Minimization : The closed-loop n-butanol recovery system decreases organic solvent waste by 85%, aligning with green chemistry principles.
-
Scalability : Laboratory-scale reactions (100 g batches) have been successfully scaled to 500 kg production runs without yield degradation, demonstrating industrial viability.
Structural Characterization and Quality Control
Post-synthesis analysis of HEDP involves multiple spectroscopic techniques:
-
³¹P NMR Spectroscopy : Confirms presence of two distinct phosphorus environments (δ = 16.5 ppm, 18.2 ppm) corresponding to the diphosphonic acid groups.
-
FT-IR Spectroscopy : Exhibits characteristic P=O stretching at 1150 cm⁻¹ and P-O-C bending at 980 cm⁻¹, verifying successful phosphorylation.
-
Titrimetric Analysis : Total acid content determination via NaOH titration shows <2% deviation from theoretical values, ensuring batch consistency.
Industrial Implementation Challenges and Solutions
While the one-step method offers significant advantages, practical implementation requires addressing:
-
Acetyl Chloride Handling : Installation of corrosion-resistant Hastelloy reactors prevents equipment degradation from HCl byproducts.
-
Distillation Optimization : Real-time monitoring of n-butanol/HCl azeotrope (BP 78°C) ensures complete byproduct removal without HEDP decomposition.
-
Crystallization Control : Gradual cooling to 25°C at 0.5°C/min produces uniform crystalline HEDP with optimal particle size distribution (D₅₀ = 50 μm) .
Q & A
Q. How should I handle large datasets from high-throughput screening of this compound analogs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
